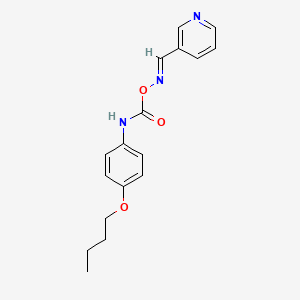
nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from nicotinaldehyde, which is an organic compound with the formula C6H5NO.
Preparation Methods
The synthesis of Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime involves several steps:
Synthesis of Nicotinaldehyde: Nicotinaldehyde can be produced from nicotinonitrile or by the aerobic oxidation of the corresponding alcohol.
Formation of Oxime: The aldehyde group of nicotinaldehyde reacts with hydroxylamine to form the oxime.
Addition of O-4-butoxyphenylcarbamoyl Group: The oxime is then reacted with 4-butoxyphenyl isocyanate to form the final compound.
Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime undergoes various chemical reactions:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include nitrile oxides, amines, and substituted oximes.
Scientific Research Applications
Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of N-heterocycles.
Medicine: Research has explored its potential as an anti-cancer agent by modulating NAD levels in cancer cells.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime involves its role as a precursor in NAD biosynthesis. It is converted to NAD through the Preiss-Handler pathway, which involves the enzyme nicotinate phosphoribosyltransferase . This pathway is crucial for maintaining cellular NAD levels, which are essential for various metabolic processes. By modulating NAD levels, the compound can influence cellular metabolism, oxidative stress, and energy production.
Comparison with Similar Compounds
Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime can be compared with other similar compounds such as:
Nicotinaldehyde O-cinnamyloxime: This compound has been studied for its neuroprotective effects against oxidative stress.
Pyridine-3-carbaldehyde:
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
[(E)-pyridin-3-ylmethylideneamino] N-(4-butoxyphenyl)carbamate |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-11-22-16-8-6-15(7-9-16)20-17(21)23-19-13-14-5-4-10-18-12-14/h4-10,12-13H,2-3,11H2,1H3,(H,20,21)/b19-13+ |
InChI Key |
GPBQAYXYNOXDEZ-CPNJWEJPSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CN=CC=C2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


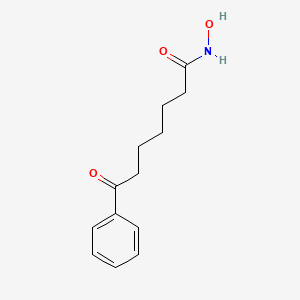

![2-(3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl)-N-ethylacetamide](/img/structure/B10851893.png)
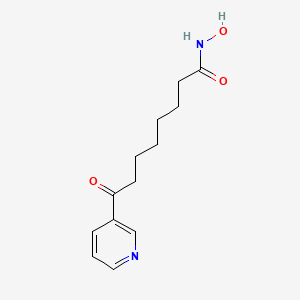
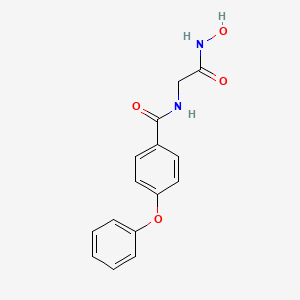

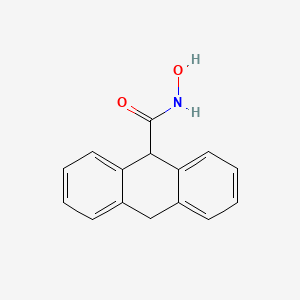
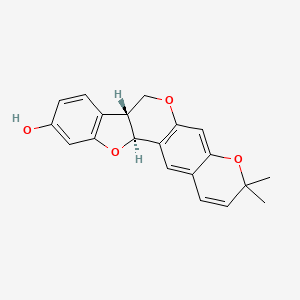
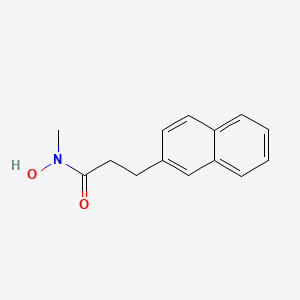
![50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B10851926.png)
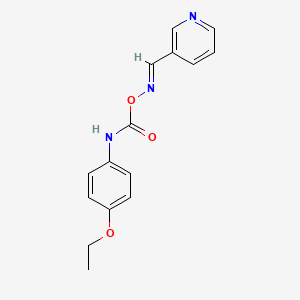
![N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea](/img/structure/B10851943.png)
![1-[2,6-Dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridin-3-yl]ethanone](/img/structure/B10851949.png)

